Product packaging for (S)-PIPERIDIN-3-YL-ACETIC ACID(Cat. No.:)

(S)-PIPERIDIN-3-YL-ACETIC ACID

Cat. No.: B1635226
M. Wt: 143.18 g/mol
InChI Key: WKXRHAACRPUBIC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Emergence of Piperidine (B6355638) Derivatives in Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif of immense importance in the landscape of organic chemistry and drug discovery. nih.govbohrium.com Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals has cemented its status as a "privileged scaffold." bohrium.compharmjournal.ru Historically, the synthesis and functionalization of piperidine derivatives have been a focal point of chemical research, with early methods often relying on the reduction of pyridine (B92270) precursors. nih.gov Over the years, the synthetic toolbox has expanded dramatically to include more sophisticated and stereoselective methods, such as intramolecular cyclization reactions and multicomponent reactions, enabling the construction of highly substituted and functionally diverse piperidine analogs. nih.govajchem-a.com This evolution in synthetic methodology has been crucial for unlocking the full potential of piperidine-containing molecules in various scientific disciplines.

Significance of Chiral Amines and Carboxylic Acids as Pharmaceutical Intermediates

The introduction of chirality into molecular frameworks is a cornerstone of modern drug design, as the stereochemistry of a molecule can profoundly influence its pharmacological and pharmacokinetic properties. thieme-connect.com Chiral amines and carboxylic acids are particularly valuable building blocks in the synthesis of complex, biologically active molecules. The specific three-dimensional arrangement of atoms in a chiral molecule allows for precise interactions with biological targets such as enzymes and receptors, often leading to enhanced potency and selectivity. thieme-connect.comthieme-connect.com (S)-Piperidin-3-yl-acetic acid embodies the convergence of these two critical functionalities, possessing both a chiral secondary amine within the piperidine ring and a carboxylic acid moiety. This dual functionality makes it a highly versatile intermediate for the synthesis of a wide range of pharmaceutical candidates. thieme-connect.comthieme-connect.com

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its derivatives has followed several key trajectories, primarily driven by its utility in constructing molecules with specific biological activities.

One major area of investigation is its use as a constrained amino acid analog in peptide and peptidomimetic synthesis . The rigid piperidine scaffold, when incorporated into a peptide backbone, can induce specific conformations, which can enhance binding affinity and stability. smolecule.com The Fmoc-protected version of this compound is a commercially available building block frequently employed in solid-phase peptide synthesis (SPPS). smolecule.com

Another significant research avenue involves the development of enzyme inhibitors . For instance, piperidinyl acetic acid derivatives have been explored as γ-secretase modulators for the potential treatment of Alzheimer's disease. researchgate.netnih.gov These compounds are designed to allosterically modulate the activity of γ-secretase, an enzyme implicated in the production of amyloid-β peptides. nih.gov

Furthermore, the scaffold has been utilized in the design of receptor antagonists . A notable example is the development of bradykinin (B550075) B1 receptor antagonists containing a piperidine acetic acid tetralin core, which have shown potential in preclinical models of pain and inflammation. nih.gov

The table below summarizes some of the key research applications of this compound and its analogs:

Research Area Application Key Findings
Peptidomimetics Incorporation into peptide chains Induces conformational constraints, potentially enhancing biological activity and stability. smolecule.com
Alzheimer's Disease γ-Secretase modulation Piperidine acetic acid-based modulators can directly bind to presenilin-1, a component of the γ-secretase complex. researchgate.netnih.gov
Pain and Inflammation Bradykinin B1 receptor antagonism Analogs have demonstrated potent in vitro activity and modest oral bioavailability in animal models. nih.gov
Antiviral Research Inhibition of viral replication Certain piperidine derivatives have shown activity against influenza viruses. researchgate.net
Anticancer Research Development of cytotoxic agents Piperidine-containing compounds have been investigated for their potential to induce apoptosis in cancer cells. researchgate.net

Current Gaps and Future Directions in Piperidinyl Acetic Acid Research

Despite the significant progress in the application of this compound and its analogs, several areas remain ripe for further exploration. A key gap lies in the development of more efficient and scalable synthetic routes to novel, highly functionalized derivatives. While numerous methods exist for the synthesis of piperidines, the stereoselective synthesis of complex, multi-substituted analogs remains a challenge. nih.gov

Future research is likely to focus on several promising directions:

Exploration of New Biological Targets: The versatility of the piperidinyl acetic acid scaffold suggests that it could be adapted to target a wider range of enzymes and receptors implicated in various diseases.

Development of Novel Drug Delivery Systems: The physicochemical properties of piperidine derivatives can be fine-tuned to improve their drug-like characteristics, such as solubility and membrane permeability, making them attractive for the development of advanced drug delivery systems. thieme-connect.comresearchgate.net

Application in Materials Science: The rigid, chiral nature of this compound makes it a potential building block for the creation of novel polymers and materials with unique optical or catalytic properties.

Advanced Computational Modeling: The use of computational tools to predict the binding modes and structure-activity relationships of new analogs will be crucial in guiding the rational design of more potent and selective compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1635226 (S)-PIPERIDIN-3-YL-ACETIC ACID

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[(3S)-piperidin-3-yl]acetic acid

InChI

InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1

InChI Key

WKXRHAACRPUBIC-LURJTMIESA-N

SMILES

C1CC(CNC1)CC(=O)O

Isomeric SMILES

C1C[C@H](CNC1)CC(=O)O

Canonical SMILES

C1CC(CNC1)CC(=O)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chiral Control Strategies

Enantioselective Synthesis of the (S)-Piperidin-3-yl-acetic Acid Scaffold

The creation of the specific (S)-enantiomer of piperidin-3-yl-acetic acid necessitates precise control over the stereochemistry during the formation of the piperidine (B6355638) ring. Several modern synthetic strategies have been developed to achieve this with high efficiency and enantioselectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidines, offering a metal-free and environmentally benign alternative to traditional methods. mdpi.com Proline-catalyzed reactions, in particular, have proven effective. For instance, a highly enantioselective approach to optically active bicyclic piperidines has been described using an L-proline catalyzed aldol (B89426) reaction of 3-phthalimidopropanal with aliphatic ketones as the key step for introducing chirality. nih.gov This methodology can be adapted to synthesize piperidine derivatives with excellent enantiomeric excess. nih.govacs.org Similarly, proline-catalyzed Mannich reactions provide a versatile route to 2,3-disubstituted piperidines, where the stereochemistry can be controlled by the choice of D- or L-proline. thieme-connect.comthieme-connect.com

Another organocatalytic strategy involves the domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol, which allows for the formation of polysubstituted piperidines with up to four contiguous stereocenters in a single step with high enantioselectivity. acs.org These methods highlight the utility of organocatalysis in constructing complex chiral piperidine scaffolds from simple starting materials. mdpi.commdpi.com

Organocatalytic Method Key Reaction Catalyst Key Features
Aldol ReactionAsymmetric aldol reaction of 3-phthalimidopropanal and ketones. nih.govL-prolineHigh enantioselectivity (>99% ee) for the formation of anti-aldol products. nih.gov
Mannich ReactionAsymmetric Mannich reaction of imines and ketones. thieme-connect.comthieme-connect.comD- or L-prolineAccess to both syn- and anti-2-aryl-3-hydroxypiperidine units. thieme-connect.com
Domino ReactionMichael addition/aminalization. acs.orgO-TMS protected diphenylprolinolOne-step formation of four contiguous stereocenters with excellent enantioselectivity. acs.org

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amines, including piperidines. This approach often involves the reduction of pyridinium (B92312) salts or other unsaturated precursors. Rhodium-based catalysts have been particularly successful in this area. dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk For example, a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine as a chiral auxiliary and hydrogen source allows for the rapid preparation of various chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk This method is scalable and tolerates a wide range of functional groups. dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk

Rhodium catalysts paired with chiral phosphine (B1218219) ligands, such as ZhaoPhos, have also been used for the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which can be precursors to chiral piperidines. rsc.org The success of these reactions often relies on the formation of hydrogen bonds between the substrate and the catalyst, which dictates the stereochemical outcome. rsc.org

Catalyst System Substrate Type Key Features
[Cp*RhCl2]2 / Chiral Primary AminePyridinium salts dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.ukExcellent diastereo- and enantioselectivity, broad functional group tolerance, scalable. dicp.ac.cnbohrium.comresearchgate.netliverpool.ac.uk
Rh/ZhaoPhosExocyclic α,β-unsaturated carbonyls rsc.orgHigh yields and enantioselectivities (up to 99% ee), relies on hydrogen bonding for stereocontrol. rsc.org
Ir/SegPhos2-aryl-3-phthalimidopyridinium salts bohrium.comHigh enantioselectivity and diastereoselectivity for piperidines with two contiguous chiral centers. bohrium.com

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of piperidine rings. The aza-Diels-Alder reaction, in particular, has been extensively studied for the construction of chiral piperidine derivatives. nih.govnih.govorganic-chemistry.orgacs.orgscispace.com The inverse-electron-demand aza-Diels-Alder reaction (IEDDA) of N-sulfonyl-1-aza-1,3-butadienes with electron-rich alkenes, catalyzed by chiral Lewis acids, can produce highly functionalized piperidines with excellent endo-selectivity and enantioselectivity. organic-chemistry.org Bifunctional organocatalysts, such as those based on squaramide, have also been shown to effectively catalyze IEDDA reactions, leading to piperidinol derivatives with three contiguous stereocenters. nih.govacs.org

Formal [3+3] cycloaddition reactions have also emerged as a valuable strategy. nih.govacs.orgresearchgate.net For instance, the reaction of azomethine ylides with 3-indolylmethanol, catalyzed by a chiral phosphoric acid, can construct a six-membered piperidine framework with two stereogenic centers in high yield and enantioselectivity. nih.gov Additionally, palladium-catalyzed [3+3] cycloaddition of N-sulfonylaziridines with trimethylenemethane (TMM) precursors offers a stereocontrolled route to functionalized piperidines. acs.org

Radical cyclizations offer a unique approach to piperidine synthesis, often proceeding under mild conditions and tolerating a variety of functional groups. acs.orgnih.govmdpi.comresearchgate.netnih.gov The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a known method for producing 2,4,5-trisubstituted piperidines. acs.orgnih.gov The diastereoselectivity of these reactions can be influenced by the nature of the radical stabilizing group and the hydrogen atom donor. acs.orgnih.govresearchgate.net

More recently, enantioselective radical-mediated C-H functionalization has been developed. For example, a copper-catalyzed enantioselective δ-C-H cyanation of acyclic amines, followed by cyclization, provides a novel (5+1) synthetic route to chiral piperidines. nih.gov This strategy utilizes a chiral copper catalyst to control the stereochemistry of the C-C bond formation. nih.gov Furthermore, cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes presents another effective method for producing various piperidines. nih.gov

Radical Cyclization Method Key Features
6-exo cyclization of stabilized radicalsYields 2,4,5-trisubstituted piperidines with varying diastereoselectivity. acs.orgnih.gov
Enantioselective δ-C-H cyanationA (5+1) approach to chiral piperidines using a chiral copper catalyst. nih.gov
Cobalt-catalyzed cyclization of amino-aldehydesEffective for producing a range of piperidines. nih.gov

Palladium catalysis is a versatile tool for the synthesis and functionalization of piperidine rings, enabling a range of chiral conversions. acs.orgnih.govnih.govresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netacs.orgresearchgate.netscispace.comnih.govrsc.org Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method for constructing chiral centers in piperidine precursors. nih.govresearchgate.netnih.govacs.orgrsc.org For example, the decarboxylative allylic alkylation of lactams can form 3,3-disubstituted piperidinones with high enantioselectivity. nih.gov

Another powerful strategy is the palladium-catalyzed C-H functionalization of piperidines. acs.orgnih.govacs.orgresearchgate.netscispace.comnih.gov By using a directing group, such as an aminoquinoline amide, regio- and stereoselective C-H arylation at the C4 position of the piperidine ring can be achieved. acs.orgacs.org The development of chiral ligands, including chiral phosphoric acids, has enabled enantioselective C-H functionalization, providing access to a wide array of chiral aryl-piperidines. scispace.comnih.gov Furthermore, photoinduced palladium-catalyzed cascade reactions involving C(sp3)-H functionalization have been developed for the synthesis of multi-substituted chiral piperidines. researchgate.net

Convergent and Divergent Synthetic Routes to Piperidinyl Acetic Acid Derivatives

The synthesis of piperidinyl acetic acid derivatives can be approached through both convergent and divergent strategies, allowing for the efficient generation of diverse molecular libraries.

A convergent synthesis involves the assembly of the final molecule from several independently prepared fragments. In the context of piperidinyl acetic acid derivatives, this could involve the coupling of a pre-formed chiral piperidine core with a suitable acetic acid side chain or its synthetic equivalent. For example, a chiral piperidine synthesized via one of the methods described in section 2.1 could be alkylated with an appropriate electrophile to introduce the acetic acid moiety.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. This compound itself can serve as a versatile starting material for divergent synthesis. The carboxylic acid and the secondary amine functionalities provide two handles for further chemical modifications, allowing for the introduction of a wide range of substituents. For instance, the amine can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery, as it allows for the rapid generation of a library of analogs from a single, readily accessible chiral building block. nih.govrsc.orgresearchgate.netbeilstein-journals.org

Role as a Chiral Building Block in Multi-Step Organic Synthesis

This compound and its ester or amide derivatives are versatile chiral building blocks in multi-step organic synthesis. rsc.orgrsc.org The piperidine ring is a common motif in many natural products and synthetic drugs. rsc.orgrsc.orgresearchgate.net The "(S)" configuration at the 3-position is crucial for stereospecific interactions with biological targets.

A common strategy involves starting with a readily available chiral precursor, such as L-glutamic acid, to establish the desired stereocenter early in the synthetic sequence. niscpr.res.in For instance, a multi-step synthesis can begin with the esterification and N-Boc protection of L-glutamic acid, followed by reduction of the di-ester to a diol. This diol is then converted to a di-tosylate, which undergoes cyclization with an appropriate amine to form the substituted piperidine ring. niscpr.res.in This approach allows for the synthesis of various N-substituted (S)-3-aminopiperidine derivatives, which can be further elaborated to the target acetic acid derivative. niscpr.res.in

The N-Boc (tert-butoxycarbonyl) protecting group is frequently used to enhance the stability of the piperidine nitrogen and to direct the regioselectivity of subsequent reactions. niscpr.res.in The versatility of this chiral building block is demonstrated by its use in the synthesis of compounds with potential analgesic and antidepressant activities.

Table 1: Synthesis of (S)-3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid niscpr.res.in
Starting MaterialKey StepsFinal ProductOverall Yield (%)
L-Glutamic AcidEsterification, Boc-protection, NaBH₄ reduction, Tosylation, CyclizationVarious N-substituted (S)-3-(N-Boc-amino)piperidines44-55

One-Pot Synthetic Procedures

One-pot reactions offer a more efficient and atom-economical approach to the synthesis of highly functionalized piperidines. researchgate.netresearchgate.netgrowingscience.com These procedures combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. Acetic acid is often employed as a catalyst and solvent in these reactions. researchgate.netresearchgate.netnih.gov

A notable example is the one-pot, five-component synthesis of highly functionalized piperidines from β-keto esters, aromatic aldehydes, and various amines in an acetic acid medium. researchgate.net This method proceeds smoothly to generate the desired products in good yields. researchgate.net While not a direct synthesis of this compound itself, these multi-component reactions highlight the power of one-pot procedures in rapidly assembling complex piperidine scaffolds, which can then be further modified. researchgate.netgrowingscience.com The development of such efficient synthetic routes is a significant area of research in heterocyclic chemistry.

Microwave-Assisted Synthesis Techniques for Piperidine Moieties

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including piperidines. mdpi.comnih.govrsc.orgoatext.commdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. nih.govoatext.com

For example, microwave irradiation has been successfully used in the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines. organic-chemistry.org In the context of piperidine synthesis, microwave-assisted condensation reactions have been employed to produce various derivatives in excellent yields within minutes. rsc.orgmdpi.com The use of acetic acid as a catalyst is also common in these microwave-assisted reactions. nih.govmdpi.com This approach has been used to synthesize a library of quinoline (B57606) thiosemicarbazones containing a piperidine moiety, demonstrating the efficiency of this technology. mdpi.com

Intramolecular Amination and Hydroamination Cyclization Strategies

Intramolecular amination and hydroamination are powerful strategies for the construction of the piperidine ring. organic-chemistry.orgnih.govescholarship.org These reactions involve the cyclization of an acyclic precursor containing both an amine and an alkene or alkyne functionality.

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, can be catalyzed by various metals, including palladium and gold. organic-chemistry.org For instance, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org Another approach involves the acid-mediated intramolecular reductive hydroamination/cyclization of alkynes to form piperidines. nih.gov

Intramolecular C-H amination is another key strategy. escholarship.org This method involves the formation of a C-N bond through the functionalization of a C-H bond, offering a highly atom-economical route to piperidines. escholarship.org These reactions can be catalyzed by metals like copper and palladium. nih.govescholarship.org

Resolution Techniques and Enantiomeric Purity Assessment in Research

The production of enantiomerically pure this compound is paramount for its use in pharmaceuticals. Therefore, effective methods for separating enantiomers and accurately determining their purity are essential.

Chiral Resolution Methods (e.g., Diastereomer Formation)

Chiral resolution is a common technique used to separate a racemic mixture into its individual enantiomers. google.commdpi.com One of the most established methods is the formation of diastereomers. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. google.com

For piperidine derivatives, this can be achieved by reacting a racemic amine with a chiral acid to form diastereomeric salts, which can then be separated. google.com After separation, the individual diastereomers are treated to cleave the resolving agent, yielding the enantiomerically pure compounds. Another approach involves the N-alkylation of the racemic piperidine derivative with a chiral electrophile, leading to a mixture of diastereomers that can be separated by flash chromatography. nih.gov

Analytical Methodologies for Enantiomeric Excess Determination

Once a chiral separation has been performed, it is crucial to determine the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of an enantiomer and is defined as the absolute difference between the mole fractions of the two enantiomers. thieme-connect.de

Several analytical techniques are used for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating and quantifying enantiomers. mdpi.comacs.org It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.comacs.org The area under each peak in the chromatogram is proportional to the amount of that enantiomer present, allowing for the calculation of the enantiomeric excess. acs.org

Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, chiral GC can be used to separate volatile enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In this method, a chiral lanthanide shift reagent is added to the sample. The reagent forms diastereomeric complexes with the enantiomers, which have different NMR spectra, allowing for their quantification. google.com

Polarimetry: This technique measures the optical rotation of a chiral compound. The magnitude of the rotation is proportional to the concentration of the enantiomer and its specific rotation. While useful, it is generally less accurate than chromatographic methods for determining enantiomeric excess. thieme-connect.de

Table 2: Analytical Methods for Enantiomeric Excess Determination mdpi.comacs.orgnih.gov
MethodPrincipleAdvantages
Chiral HPLCDifferential interaction with a chiral stationary phaseHigh accuracy, widely applicable
Chiral GCSeparation of volatile enantiomers on a chiral columnEffective for volatile compounds
NMR with Chiral Shift ReagentsFormation of diastereomeric complexes with distinct NMR signalsProvides structural information
PolarimetryMeasurement of optical rotationSimple and rapid

Iii. Chemical Derivatization Strategies for Functionalization

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of (S)-piperidine-3-yl-acetic acid is a key handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties.

Synthesis of Esters and Amides for Medicinal Chemistry Applications

The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry to modulate polarity, solubility, and biological activity. acs.org Amide bond formation is one of the most common reactions in this field. acs.org

Esterification: Ester derivatives of (S)-piperidine-3-yl-acetic acid are often synthesized to serve as intermediates or to enhance properties like cell permeability. For instance, ethyl esters can be prepared by reacting the parent acid with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine. heteroletters.org

Amidation: The synthesis of amides from (S)-piperidine-3-yl-acetic acid and various amines is a widely used approach to generate libraries of compounds for screening. acs.org This can be achieved using standard coupling reagents or by activating the carboxylic acid. researchgate.net For example, amides have been synthesized by reacting the corresponding ester with ammonia (B1221849) in methanol. acs.org A study on NLRP3 inhibitors involved the synthesis of piperidine (B6355638) derivatives where the acetic acid moiety was amidated to enhance binding affinity to target proteins.

Below is a table summarizing examples of ester and amide derivatives and their synthetic context.

Derivative TypeExampleSynthetic ApproachApplication Context
Ethyl Ester[4-(5,6-Dimethoxy-1-oxo-indan-2-yl-methyl)-piperidin-1-yl]-acetic acid ethyl esterReaction with ethyl bromoacetate and triethylamine. heteroletters.orgIntermediate for further derivatization. heteroletters.org
Amide(-)-2-[(1-tert-Butoxycarbonyl-(R)-piperidin-3-yl)amino]acetamideAminolysis of the corresponding ethyl ester with ammonia in methanol. acs.orgSynthesis of peptide analogues as potential enzyme inhibitors. acs.org
AmideN-substituted amidesDirect coupling of the carboxylic acid with various amines using activating agents. acs.orgresearchgate.netGeneration of compound libraries for drug discovery. acs.org

Peptide Conjugation and Derivatization via Carboxyl Groups

The carboxylic acid functionality of (S)-piperidine-3-yl-acetic acid makes it a valuable building block for incorporation into peptides and the development of peptidomimetics. smolecule.com This incorporation can influence the peptide's conformation and biological activity. smolecule.com

Solid-phase peptide synthesis (SPPS) is a common technique used for this purpose. smolecule.comgoogle.com In this method, the (S)-piperidine-3-yl-acetic acid unit, often with its nitrogen protected (e.g., with Fmoc or Boc), is coupled to a growing peptide chain anchored on a solid support. smolecule.com The carboxylic acid group is activated to form an amide bond with the N-terminal amine of the peptide. researchgate.net This approach allows for the precise insertion of the piperidine scaffold into a peptide sequence, which can enhance properties such as potency, selectivity, or metabolic stability. smolecule.com

The conjugation of peptides to other molecules, including those with a piperidine moiety, is a strategy to create novel therapeutic agents. nih.gov The process often involves standard peptide bond formation chemistry, where the carboxylic acid is activated using reagents like PyBOP. beilstein-journals.org

Hydrazide and Other Nitrogenous Derivatization Reactions

Further derivatization of the carboxylic acid can be achieved by forming hydrazides, which are versatile intermediates for synthesizing other heterocyclic compounds.

Hydrazide Formation: Carboxylic acid hydrazides are typically prepared by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). heteroletters.orggoogle.com For example, [4-(5,6-Dimethoxy-1-oxo-indan-2-yl-methyl)-piperidin-1-yl]-acetic acid ethyl ester can be converted to its hydrazide by refluxing with hydrazine hydrate in methanol. heteroletters.org These hydrazides can then be used to synthesize pyrazoles, oxadiazoles, and other nitrogen-containing heterocycles. heteroletters.orgniscpr.res.in

Other Nitrogenous Derivatives: The carboxylic acid can also be converted to a carbonyl azide, which is another useful intermediate. google.com This is typically done by treating the corresponding hydrazide with a nitrite (B80452) under acidic conditions. google.com These reactive intermediates can undergo various transformations to yield a range of functionalized derivatives.

Modifications and Substitutions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is another key site for chemical modification, allowing for the introduction of various functional groups to modulate the molecule's properties.

N-Protection and Deprotection Strategies in Synthetic Sequences

Common nitrogen protecting groups include:

Boc (tert-Butoxycarbonyl): This group is widely used and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). acs.orgiris-biotech.de

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is base-labile and is commonly removed using a solution of piperidine in a solvent like DMF. smolecule.comiris-biotech.de This orthogonality to the acid-labile Boc group is highly advantageous in SPPS. iris-biotech.de

Cbz (Carboxybenzyl): This group is often removed by catalytic hydrogenation. acs.org

The selection of a protecting group strategy allows for the selective modification of different parts of the molecule. For instance, in the synthesis of peptide analogues, the piperidine nitrogen might be protected with Boc while the amino acid functionalities are protected with Fmoc, enabling sequential and controlled deprotection and coupling steps. acs.org

Protecting GroupAbbreviationCommon Deprotection Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., Trifluoroacetic acid) acs.orgiris-biotech.de
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., Piperidine in DMF) smolecule.comiris-biotech.de
CarboxybenzylCbzCatalytic Hydrogenation acs.org

N-Alkylation and N-Functionalization for Enhanced Activity

Modification of the piperidine nitrogen through alkylation or acylation can significantly impact the biological activity of (S)-piperidine-3-yl-acetic acid derivatives. mdpi.com These modifications can alter the molecule's size, shape, and electronic properties, leading to improved interactions with biological targets.

N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen can be achieved through various methods, including reductive amination or reaction with alkyl halides. mdpi.com For example, N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives has been performed using reagents like (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester. mdpi.com

N-Acylation: Acyl groups can be introduced by reacting the piperidine nitrogen with acylating agents like 4-fluorobenzoyl chloride in the presence of a base. This has been shown to be crucial for enhancing the binding affinity of NLRP3 inhibitors.

These N-functionalization strategies are key to developing derivatives with enhanced therapeutic potential by fine-tuning their pharmacological profiles.

Diversification of the Piperidine Ring and Side Chains

Functionalization of the piperidine ring and the acetic acid side chain is critical for modulating the physicochemical and pharmacological properties of the parent compound.

The incorporation of aromatic and heteroaromatic groups can significantly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles. These moieties can be introduced at the piperidine nitrogen (N-substitution), directly onto the piperidine ring (C-substitution), or on the acetic acid side chain.

N-Arylation and N-Heteroarylation: The piperidine nitrogen is a common site for introducing aryl and heteroaryl groups. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic systems like 2-chloropyridine. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely used to form the C-N bond between the piperidine nitrogen and an aryl or heteroaryl halide.

C-Arylation and C-Heteroarylation: Attaching aromatic groups to the carbon framework of the piperidine ring often requires more complex synthetic routes. One approach involves the synthesis of 3-amido-3-aryl-piperidines, where an aryl group is situated at the C3 position. nih.gov Another method is the Suzuki-Miyaura coupling, where a borylated piperidine derivative can be coupled with an aryl or heteroaryl halide in a one-pot sequential hydrogenation and coupling process. nih.gov

Side Chain Functionalization: The acetic acid side chain provides a convenient handle for introducing aromatic and heteroaromatic moieties. The carboxylic acid can be converted to an amide by coupling with various aromatic or heteroaromatic amines. For example, amide coupling with 1H-indazole-3-carboxylic acids has been reported. nih.gov Alternatively, the side chain can be modified to participate in reactions that form new carbon-carbon bonds with aromatic systems.

Table 2: Examples of Aromatic and Heteroaromatic Derivatization

Position of Introduction Reaction Type Reagents Resulting Moiety
Piperidine Nitrogen SNAr 2-Chloropyridine, Base N-Pyridinyl
Piperidine C3-Position Multi-step synthesis Aryl-nitro-butyric acid esters 3-Aryl-piperidine
Acetic Acid Side Chain Amide Coupling 1H-Indazole-3-carboxylic acid, HBTU Indazolyl-carboxamide

The introduction of electrophilic functional groups onto the (S)-piperidine-3-yl-acetic acid scaffold creates reactive handles for further derivatization, covalent modification of biological targets, or for serving as key pharmacophoric elements.

Modification of the Acetic Acid Side Chain: The carboxylic acid is a versatile precursor for numerous electrophilic groups.

Amides and Esters: Standard coupling reactions can convert the acid into amides or esters. The use of coupling agents like 1,1'-Carbonyldiimidazole (CDI) or HBTU is common. nih.govnih.gov

Weinreb Amides: Conversion to a Weinreb amide (N-methoxy-N-methylamide) creates a stable intermediate that can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones without over-addition to form a tertiary alcohol. nih.gov

Ketones: Besides the Weinreb amide route, ketones can be introduced via Friedel-Crafts acylation if an aromatic moiety is present, or through the oxidation of a secondary alcohol derived from the side chain.

Acyl Halides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, suitable for acylation reactions.

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring can be readily acylated or sulfonylated to introduce electrophilic carbonyl or sulfonyl groups. For example, reaction with 4-fluorobenzoyl chloride in the presence of a base yields the corresponding N-acyl piperidine. Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov

Introduction of Other Electrophiles: Electrophilic moieties can also be incorporated through more complex synthetic sequences. For example, derivatives bearing an electrophilic group like a cyanoimino moiety have been synthesized to act as inhibitors of biological targets like the NLRP3 inflammasome. nih.gov This often involves multi-step syntheses starting with functionalized precursors.

Table 3: Methods for Introducing Electrophilic Moieties

Precursor Functional Group Reagent(s) Electrophilic Moiety Formed
Carboxylic Acid N,O-Dimethylhydroxylamine, CDI Weinreb Amide
Carboxylic Acid Thionyl Chloride (SOCl₂) Acyl Chloride
Piperidine Nitrogen 4-Fluorobenzoyl chloride, Base N-Aroyl (Ketone)
Piperidine Nitrogen Sulfonyl chloride, Base N-Sulfonyl

Iv. Medicinal Chemistry Applications and Biological Target Modulation

Role as a Key Intermediate in Pharmaceutical Synthesis

(S)-Piperidin-3-yl-acetic acid and its protected forms, such as (S)-(1-Boc-piperidin-3-yl)acetic acid, are recognized as crucial chiral building blocks in the synthesis of complex pharmaceutical agents. nih.govresearchgate.net The piperidine (B6355638) ring is a common motif in numerous natural products and synthetic drugs, and this particular intermediate provides a strategic entry point for introducing this moiety into larger molecular frameworks. nih.govijnrd.org Its utility spans the development of various therapeutic agents, including analgesics and anti-inflammatory drugs. nih.gov

The presence of the carboxylic acid function allows for standard peptide coupling reactions, while the secondary amine of the piperidine ring can be functionalized to introduce diversity. The tert-butyloxycarbonyl (Boc) protected version is particularly useful as it enhances stability and allows for selective reactions at the carboxylic acid group before deprotection and subsequent modification of the piperidine nitrogen. nih.govresearchgate.net This strategic protection and functionalization capability makes it an invaluable asset in drug discovery, enabling chemists to systematically explore structure-activity relationships and optimize drug candidates for enhanced efficacy and better pharmacological profiles. researchgate.net

Receptor Interaction and Ligand Design

Beyond enzymes, derivatives of this compound are instrumental in designing ligands that interact with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

For example, piperazine (B1678402) derivatives, which share structural similarities with piperidines, have been synthesized to find novel receptor ligands. ijnrd.org A phenylacetamide derivative was found to interact with moderate affinity (Ki = 181 nM) and considerable selectivity with sigma-1 (σ1) receptors. ijnrd.org In another study, novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared, with 1-methylpiperidine (B42303) derivatives showing particularly high σ1 receptor affinity and selectivity over the σ2 subtype.

The piperidine scaffold has also been used to develop antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for inflammatory conditions. A pharmacophore-based screening identified a piperidine-spirooxadiazole derivative as an α7 antagonist, leading to the synthesis of analogues with IC50 values in the low micromolar range. Additionally, piperidine propionic acid has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a GPCR involved in inflammation. nih.gov

Neurotransmitter Receptor Systems (e.g., Dopamine (B1211576) Receptors, Opioid Receptors)

Derivatives of this compound have been instrumental in the development of ligands for neurotransmitter receptor systems, particularly dopamine and opioid receptors. The piperidine ring is a common feature in many centrally active agents due to its ability to interact with these receptors.

Research has shown that specific substitutions on the piperidine scaffold can lead to potent and selective modulators of dopamine receptors. For instance, certain piperidine-based compounds have been identified as potent sigma 1 (σ1) receptor modulators, which also show varying activity at the dopamine 4 (D4) receptor. chemrxiv.org The basic nitrogen within the piperidine ring is a key pharmacophoric element that often forms crucial interactions with acidic residues in the receptor's binding pocket, such as Asp115 in the D4 receptor. chemrxiv.org The development of fast-dissociating D2 receptor antagonists often incorporates a piperidine moiety, highlighting its importance in achieving desired pharmacological profiles for antipsychotic agents. gccpo.org

In the realm of opioid receptors, the piperidine scaffold is a well-established component of many analgesic compounds. pjps.pk The development of novel loperamide (B1203769) analogs as potential μ-opioid receptor agonists has utilized the 4-phenyl piperidine scaffold. mdpi.com Furthermore, studies on 1-substituted 4-(3-hydroxyphenyl)piperazines, which are structurally related to piperidines, have identified them as pure opioid receptor antagonists with nanomolar potencies at μ, δ, and κ receptors. nih.gov This demonstrates the versatility of the core structure in generating both agonists and antagonists for this receptor family.

Table 1: Interaction of Piperidine Scaffolds with Neurotransmitter Receptors

Compound Class Receptor Target Observed Activity Key Structural Feature
Piperidine-based scaffold Sigma 1 (σ1) / Dopamine 4 (D4) Potent σ1 modulation, variable D4 activity chemrxiv.org Basic nitrogen for receptor interaction chemrxiv.org
6-(piperidin-4-ylamino)pyridazin-3-carbonitriles Dopamine 2 (D2) Fast dissociating antagonists gccpo.org Piperidine moiety gccpo.org
Loperamide analogs μ-Opioid Receptor Potential agonists mdpi.com 4-Phenyl piperidine scaffold mdpi.com

G-Protein Coupled Receptor (GPCR) Agonist Development

G-protein coupled receptors (GPCRs) are a large family of receptors that are common drug targets. nih.govemory.edu The this compound framework contributes to the development of agonists for various GPCRs. The structural rigidity and stereochemistry of the piperidine ring allow for precise orientation of substituents, which is critical for effective receptor activation.

The development of ligands for GPCRs, such as the dopamine D1 and D3 receptors, often involves piperazine derivatives, which share structural similarities with piperidines. nih.gov These studies demonstrate how modifications to the core heterocyclic structure can influence agonist activity at different receptor subtypes. nih.gov The ability of these scaffolds to present functional groups in specific spatial arrangements is key to their utility in developing GPCR agonists with desired selectivity and efficacy.

Melanocortin Receptor Interactions

The melanocortin receptor system, a part of the GPCR family, is involved in various physiological processes, including energy homeostasis and pigmentation. frontiersin.orgnih.gov Derivatives incorporating the piperidine scaffold have been investigated for their interaction with melanocortin receptors.

For example, the non-peptide antagonist MCL0129, which contains a piperazine moiety, has been studied for its selective binding to the human melanocortin-4 receptor (hMC4R). frontiersin.org While not a direct derivative of this compound, this research highlights the importance of the piperidine/piperazine core in designing ligands that can effectively interact with the binding sites of melanocortin receptors. The development of selective agonists for the melanocortin 4 receptor (MC4R) is a significant area of research for potential anti-obesity treatments. nih.govacs.org

Contributions to Specific Therapeutic Areas

The versatility of the this compound scaffold has led to its application in the development of therapeutic agents across several disease areas.

Central Nervous System (CNS) Agent Development

The piperidine structure is a frequent component of drugs targeting the central nervous system. drugbank.comwikipedia.org Its physicochemical properties can be modified to allow for penetration of the blood-brain barrier, a critical requirement for CNS-active drugs. chemimpex.com

Derivatives of this compound are being explored for the treatment of various CNS disorders. The modulation of dopamine receptors by piperidine-containing compounds is relevant for conditions like schizophrenia and Parkinson's disease. chemrxiv.orgresearchgate.net Furthermore, the development of multitarget agents for CNS disorders, such as those targeting serotonin (B10506) and dopamine receptors, often incorporates piperazine or piperidine scaffolds. nih.govnih.gov Novel amphetamine derivatives containing a piperidine ring have also been synthesized as potential multifaceted antidepressant agents. mdpi.com

Research in Analgesic and Anti-inflammatory Agents

The piperidine nucleus is a cornerstone in the development of analgesics, particularly those targeting the opioid system. pjps.pk The ability to synthesize both agonists and antagonists for opioid receptors based on this scaffold allows for a broad range of research into pain management.

Beyond opioid-mediated analgesia, piperidine derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain compounds containing this moiety exhibit significant anti-inflammatory and anti-nociceptive effects in preclinical models, such as the acetic acid-induced writhing test and the carrageenan-induced paw edema model. dovepress.comnih.govnih.gov This suggests that the this compound scaffold can be a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. dovepress.com

Table 2: Preclinical Models Used in Analgesic and Anti-inflammatory Research

Therapeutic Area Preclinical Model Purpose
Analgesia Acetic acid-induced writhing test To assess peripherally acting analgesics dovepress.comnih.gov
Analgesia Formalin-induced nociceptive response To evaluate response to both acute and chronic pain stimuli dovepress.com

Anti-tumor and Anti-cancer Research

Recent research has highlighted the potential of piperidine-containing compounds in oncology. The piperidine ring is found in a number of molecules investigated for their anti-tumor properties. nih.gov

Piperine, an alkaloid containing a piperidine moiety, has demonstrated therapeutic potential against a variety of cancers, including breast, prostate, and lung cancer. nih.govnih.govresearchgate.net The anticancer activity of piperidine and its derivatives is thought to involve the modulation of several critical signaling pathways that are essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3k/Akt. nih.gov These compounds can inhibit cell migration and induce cell cycle arrest, ultimately leading to the inhibition of cancer cell growth. nih.gov While research is ongoing, the this compound scaffold represents a promising starting point for the design of novel anti-cancer agents.

Anti-microbial and Anti-viral Investigations

The piperidine nucleus is a foundational structural motif in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds. biointerfaceresearch.commdpi.com While direct investigations into the anti-microbial and anti-viral properties of this compound are not extensively detailed in the current body of scientific literature, the broader class of piperidine derivatives has been the subject of significant research in the search for novel anti-infective agents. mdpi.comresearchgate.net These studies underscore the importance of the piperidine scaffold in designing molecules with potential therapeutic applications against various pathogens.

Anti-microbial Research

Derivatives incorporating the piperidine ring have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, a series of newly synthesized piperidine derivatives combined with a cinnamic acid ester motif were evaluated for their antibacterial properties. biointerfaceresearch.comresearchgate.net In these studies, the compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing notable activity. biointerfaceresearch.comresearchgate.net Specifically, a derivative with a methyl ester group showed greater activity than its ethyl ester analog, suggesting that modifications to the molecule's periphery can significantly influence efficacy. biointerfaceresearch.com

Further research into piperidin-4-one derivatives and their thiosemicarbazone counterparts has also yielded compounds with significant antibacterial and antifungal activities, with some showing efficacy comparable to the standard drug ampicillin. biomedpharmajournal.org Similarly, other studies have reported on piperidine derivatives with inhibitory effects against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. academicjournals.orgnih.gov In one study, a series of six novel piperidine derivatives were synthesized and tested against seven bacterial strains. academicjournals.orgresearchgate.net One of the compounds exhibited the strongest and broadest inhibitory activity, with minimum inhibitory concentration (MIC) values of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against several other bacteria, including B. cereus, E. coli, and S. aureus. academicjournals.org Some of these derivatives also showed varied levels of inhibition against fungal species like Aspergillus niger and Candida albicans. academicjournals.orgresearchgate.net

The following table summarizes the anti-microbial activities of selected piperidine derivatives from various research findings.

Table 1: Anti-microbial Activity of Selected Piperidine Derivatives

Compound/Derivative Target Microbe(s) Key Findings Reference(s)
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate S. aureus, E. coli Active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate S. aureus, E. coli Showed higher activity than its ethyl analog, particularly against S. aureus. biointerfaceresearch.comresearchgate.net
3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones & Thiosemicarbazones Various Bacteria & Fungi Thiosemicarbazone derivatives showed significant antifungal activity compared to the parent piperidin-4-ones. biomedpharmajournal.org
Substituted 1,2,5,6-Tetrahydropyridine Derivatives B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteus One derivative (Compound 6) showed the strongest inhibitory activity with MICs of 0.75-1.5 mg/ml. academicjournals.org
2,6-dipiperidino-1,4-dihalogenobenzenes S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans Inhibited the growth of all tested strains with MIC values ranging from 32-512 µg/ml. nih.gov

Anti-viral Research

The piperidine scaffold is also a critical component in the development of antiviral agents. Numerous studies have explored its role in creating inhibitors for a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and others.

In the context of HIV, piperidine-substituted arylpyrimidines have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One compound, FT1, demonstrated potent activity against wild-type HIV-1 with an EC50 value of 19 nM and also showed effectiveness against drug-resistant mutant strains. nih.gov Another study focused on piperidine-substituted purine (B94841) derivatives, identifying compounds with remarkable anti-HIV potencies. researchgate.netnih.gov

Research into influenza inhibitors has also leveraged the piperidine structure. A series of N-substituted piperidine derivatives were found to be effective against the Influenza A/H1N1 virus, with some compounds showing efficacy comparable to the commercial drug Tamiflu. nih.gov In a separate investigation, a derivative identified as tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate showed excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM. researchgate.net Structure-activity relationship (SAR) studies from this research indicated that the ether linkage between the quinoline (B57606) and piperidine moieties was crucial for the inhibitory activity. researchgate.net

Furthermore, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated as broad-spectrum antiviral agents. mdpi.com These compounds were tested against Influenza virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with some derivatives displaying highly potent activity, indicated by IC50 values in the low nanomolar range. mdpi.com

The following table presents a summary of the anti-viral activities of various piperidine derivatives as reported in the literature.

Table 2: Anti-viral Activity of Selected Piperidine Derivatives

Compound/Derivative Target Virus(es) Efficacy Metric (EC50/IC50) Key Findings Reference(s)
N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamines (e.g., FZJ05) Influenza A/H1N1 Potent EC50 values, lower than ribavirin (B1680618) and amantadine. Displayed significant potency against influenza A/H1N1. researchgate.netnih.gov
N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamines (e.g., FZJ13) HIV-1 Potent anti-HIV-1 activity. Showed notable inhibitory potencies in cellular assays. researchgate.netnih.gov
Piperidine-substituted arylpyrimidines (e.g., FT1) HIV-1 (Wild-Type & Mutant Strains K103N, E138K) EC50 = 19 nM (WT), 50 nM (K103N) Highly active against wild-type and resistant HIV-1 strains. nih.gov
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate Influenza Virus (various strains) EC50 as low as 0.05 µM Excellent inhibitory activity; ether linkage is critical for function. researchgate.net
Hydrochloride of 1-propyl-4-carboxy-4-hydroxypiperidine (Compound 3b) Influenza A/H1N1 Effective against H1N1 virus. Efficacy was compared to commercial drugs Tamiflu and Rimantadine. nih.gov

V. Structure Activity Relationship Sar Studies

Impact of Stereochemical Configuration on Biological Activity

Stereochemistry is a paramount factor in the biological activity of piperidine (B6355638) derivatives, as molecular targets such as enzymes and receptors are chiral environments. The specific three-dimensional arrangement of atoms in (S)-PIPERIDIN-3-YL-ACETIC ACID is crucial for its recognition and binding. Although direct comparative studies on the enantiomers of the parent compound are not extensively detailed in the public domain, SAR principles from closely related structures consistently demonstrate the importance of stereochemical configuration.

For instance, studies on analogous compounds frequently show that one enantiomer possesses significantly higher potency than the other. Research on STAT3 inhibitors revealed that analogues with an (R)-configuration at a modified linker consistently exhibited stronger potency compared to their (S)-enantiomers. nih.gov Similarly, in a series of mepenzolate (B1170382) derivatives, which feature a 3-hydroxy piperidine core, the (R)-enantiomer displayed a higher affinity for the muscarinic M3 receptor and superior bronchodilatory activity over the (S)-enantiomer. researchgate.net This stereospecificity arises because the precise spatial orientation of key interacting groups—such as the nitrogen atom and the carboxylic acid—must align perfectly with complementary residues in the target's binding pocket. The (S)-configuration at the 3-position of the piperidine ring fixes the acetic acid side chain in a specific orientation relative to the ring, which is often essential for achieving the desired biological effect.

Elucidation of Key Pharmacophoric Elements within the Piperidinyl Acetic Acid Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, three primary pharmacophoric elements can be identified:

The Piperidine Ring Nitrogen: This secondary amine is typically protonated at physiological pH, acting as a cationic center. It can form a crucial ionic bond or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a receptor or enzyme active site. Its role as a hydrogen bond acceptor is also significant. nih.gov

The Acetic Acid Moiety: The carboxyl group is a key hydrogen bond donor and acceptor. In its deprotonated (carboxylate) form, it can engage in strong ionic interactions with basic residues like lysine (B10760008) or arginine. The length of this two-carbon side chain optimally positions the carboxylate for such interactions.

The Chiral Center (C3): The (S)-stereochemistry at the carbon atom connecting the acetic acid group to the piperidine ring is fundamental. It dictates the relative 3D orientation of the piperidine ring and the acetic acid side chain, ensuring that the other pharmacophoric elements are presented to the biological target in the correct geometry for high-affinity binding.

The spatial relationship between the cationic nitrogen center and the anionic carboxylic acid group, defined by the piperidine ring scaffold and the C3 stereocenter, is the most critical aspect of the pharmacophore.

Quantitative and Qualitative Analysis of Substituent Effects on Target Binding and Potency

The potency and selectivity of piperidinyl acetic acid derivatives can be finely tuned by introducing substituents onto various parts of the molecule. A study on cinnamoyl piperidinyl acetate (B1210297) derivatives as cholinesterase inhibitors provides a clear example of how substituents impact biological activity. nih.gov In this series, various substituted cinnamoyl groups were attached to the piperidine nitrogen.

Qualitative analysis reveals that both the position and the electronic properties of substituents on the aromatic ring are critical. For acetylcholinesterase (AChE) inhibition, electron-withdrawing groups, particularly at the ortho position, were found to enhance potency. The compound with a 2-chloro substituent (5b) was the most potent inhibitor, likely due to favorable electronic and hydrophobic interactions within the enzyme's active site. nih.gov In contrast, for butyrylcholinesterase (BChE) inhibition, a 2-bromo substituent (5c) yielded the highest potency, highlighting that steric bulk in addition to electronic effects can play a differential role in binding to various targets. nih.gov Di-substituted derivatives, such as the 4-ethoxy-3-methoxy compound (5q), showed strong activity against BChE, suggesting that synergistic effects between lipophilicity and electron-donating properties can also enhance binding. nih.gov

Table 1: AChE Inhibitory Activity of Substituted Cinnamoyl Piperidinyl Acetate Derivatives nih.gov

Compound Substituent IC₅₀ (µM)
5a Unsubstituted 39.42
5b 2-Chloro 19.74
5e 3-Fluoro 37.65
5g 3-Nitro 35.13

Table 2: BChE Inhibitory Activity of Substituted Cinnamoyl Piperidinyl Acetate Derivatives nih.gov

Compound Substituent IC₅₀ (µM)
5a Unsubstituted 43.69
5b 2-Chloro 17.51
5c 2-Bromo 14.11
5d 2-Methoxy 44.18
5e 3-Fluoro 15.33

These quantitative data underscore the importance of systematic substitution to probe the steric, electronic, and hydrophobic requirements of the target's binding pocket, guiding the rational design of more potent inhibitors.

Conformational Analysis and its Correlation with Biological Activity

The piperidine ring is not planar and predominantly adopts a low-energy chair conformation. For 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The this compound is expected to exist primarily in a chair conformation where the acetic acid side chain occupies the more sterically favorable equatorial position. This orientation minimizes 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.

Strategic Linker Length and Heterocycle Scaffold Modifications

Further optimization of lead compounds based on the this compound scaffold often involves modifying the linker and the core heterocyclic structure.

Linker Length Modification: The acetic acid side chain acts as a linker between the piperidine ring and the crucial carboxylate group. The length of this linker is critical for positioning the carboxylate to interact with its target residue. Shortening the linker (e.g., to a carboxylic acid directly attached to the ring) or lengthening it (e.g., to a propionic or butanoic acid derivative) can be explored. Such modifications alter the distance between the key pharmacophoric points (the nitrogen and the carboxylate), which can either improve or diminish binding affinity depending on the architecture of the target site. For example, SAR studies on nociceptin (B549756) opioid receptor ligands showed that varying the linker length of polar functionalities at the 3-position of N-piperidinyl indoles had a significant effect on potency. nih.gov

Heterocycle Scaffold Modifications: The piperidine ring serves as the central scaffold, but it can be replaced with other cyclic systems in a strategy known as "scaffold hopping" or "bioisosteric replacement". acs.orggoogle.com The goal is to maintain the essential 3D arrangement of the pharmacophoric groups while improving other properties like selectivity, metabolic stability, or synthetic accessibility. Potential bioisosteric replacements for the piperidine ring include:

Pyrrolidine: A five-membered ring that would alter the distance and angle between the nitrogen and the side chain.

Cyclohexane: Replacing the nitrogen with a carbon atom would remove the cationic center but could enhance lipophilicity.

Bridged Bicyclic Rings (e.g., nortropane, quinuclidine): These rigid scaffolds would severely restrict the conformational flexibility, which can lead to higher affinity and selectivity if the locked conformation is the bioactive one. nih.gov

These strategic modifications are essential tools in medicinal chemistry to explore novel chemical space and to refine the pharmacological profile of compounds derived from the this compound template.

Vi. Preclinical Metabolism and Biotransformation Pathways

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays using liver fractions are standard in early drug discovery to predict in vivo metabolic clearance. These systems, including hepatic microsomes and hepatocytes, contain the primary enzymes responsible for drug metabolism.

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes from various species, including those used in preclinical safety studies (e.g., rat, dog) and humans. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the key drivers of Phase I metabolism. researchgate.net Hepatocytes, or whole liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive in vitro model.

Table 1: Illustrative Metabolic Stability of Representative Piperidine-Containing Compounds in Human Liver Microsomes (HLM) This table presents example data from various sources for different piperidine (B6355638) compounds to illustrate the range of observed stabilities and is not specific to (S)-PIPERIDIN-3-YL-ACETIC ACID.

Compound TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference Compound Example
Highly Substituted, Lipophilic Piperidine< 10> 50Compound 2 from Pecic et al. nih.gov
Moderately Substituted Piperidine10 - 3015 - 50Indoramin Analogue acs.org
Piperidine with Polar Groups> 30< 15Compound with 4-carboxyl piperidine acs.org

Phase I reactions introduce or expose functional groups on a drug molecule. For alicyclic amines like piperidine, several metabolic pathways are common. acs.orgnih.gov Since the nitrogen atom in this compound is unsubstituted, N-dealkylation is not a possible metabolic route. The primary expected Phase I biotransformations would involve the piperidine ring itself.

Hydroxylation: The most probable Phase I pathway is the oxidation of the carbon atoms on the piperidine ring, leading to the formation of one or more hydroxylated metabolites. frontiersin.org

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide. Studies with piperidine itself in rat liver microsomes have identified N-hydroxypiperidine as a metabolite. nih.gov

Ring Opening: While less common for simple piperidines, enzymatic reactions can lead to the cleavage of the piperidine ring. nih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. drughunter.com The carboxylic acid moiety of this compound makes it a prime candidate for Phase II conjugation. longdom.org

Glucuronidation: This is a major conjugation pathway for compounds containing a carboxylic acid. The reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), would form an acyl glucuronide conjugate. drughunter.com

Amino Acid Conjugation: Carboxylic acids can also be conjugated with amino acids, such as glycine or glutamine. drughunter.com

Sulfate Conjugation: While more common for hydroxyl and amino groups, sulfation of hydroxylated metabolites formed during Phase I is a possible subsequent Phase II reaction.

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs. nih.govrug.nl For many complex drugs containing a piperidine moiety, CYP3A4 is a major contributor to their metabolism, particularly for N-dealkylation reactions. acs.orgnih.gov For a smaller, less complex molecule like this compound, the potential ring hydroxylation could be mediated by several CYP isoforms, and identifying the specific enzymes would require dedicated in vitro reaction phenotyping studies using recombinant human CYP enzymes.

There are well-documented differences in the expression levels and catalytic activities of drug-metabolizing enzymes across different species. nih.govrug.nlresearchgate.net These variations can lead to significant differences in the rate of metabolism (metabolic stability) and the types and amounts of metabolites formed in rats, dogs, and humans. semanticscholar.organnualreviews.org For example, a particular CYP isoform that is highly active in rats may have a human ortholog with different substrate specificity. rug.nl Consequently, extrapolating metabolic data from preclinical animal models to humans requires caution and a thorough understanding of these interspecies differences.

In Vivo Metabolic Fate in Animal Models (e.g., Rodents)

No specific in vivo metabolic data for this compound are publicly available. However, studies on its close structural analog, nipecotic acid (piperidine-3-carboxylic acid), offer some insight. An in vivo study in rabbits found that nipecotic acid itself underwent minimal degradation in nervous tissue, suggesting the core piperidine-3-yl-carboxylic acid structure can be metabolically stable. nih.gov Another study in rats demonstrated that an ester prodrug of nipecotic acid was effectively hydrolyzed in vivo to release the active parent acid. nih.gov This indicates that if this compound were administered as an ester, hydrolysis would be a key metabolic step. Studies on other piperidine-containing drugs in rats have shown that oxidation of the piperidine ring is a primary in vivo metabolic pathway. nih.govnih.gov

Metabolite Profiling and Identification in Biological Excreta (e.g., Urine, Feces)

The characterization of metabolites in biological fluids and excreta is essential for a comprehensive understanding of a compound's metabolic fate. For piperidine derivatives, metabolite profiling studies, often conducted in animal models such as rats, utilize advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structures of metabolic products.

For instance, studies on N-benzylpiperidine have suggested that oxidation of the piperidine ring to a ketone at the beta-position is a general metabolic pathway nih.gov. This type of oxidation increases the polarity of the molecule, preparing it for subsequent conjugation and excretion. Another example is piperine, an alkaloid containing a piperidine ring, where a major urinary metabolite in rats was identified following oxidation and cleavage of the piperidine ring to form a propionic acid group nih.gov.

While a specific metabolite profile for this compound is not established, it is plausible that its metabolism would follow these general pathways. The presence of the acetic acid side chain may also provide a site for conjugation reactions, such as glucuronidation.

Table 1: Potential Metabolic Pathways for Piperidine Derivatives

Metabolic ReactionDescriptionPotential Outcome for this compound
Ring Oxidation Introduction of a hydroxyl or keto group onto the piperidine ring.Formation of hydroxylated or ketone derivatives.
N-Oxidation Oxidation of the nitrogen atom in the piperidine ring.Formation of an N-oxide metabolite.
Ring Cleavage Opening of the piperidine ring structure.Formation of linear, more polar metabolites.
Conjugation Attachment of endogenous molecules (e.g., glucuronic acid) to the parent compound or its metabolites.Increased water solubility for renal excretion.

Major Elimination Routes of Piperidine Derivatives

The elimination of piperidine derivatives and their metabolites from the body primarily occurs through renal (urine) and fecal (bile) excretion. The predominant route of elimination is largely dependent on the physicochemical properties of the individual compound and its metabolites, particularly their molecular weight and polarity.

Generally, smaller, more water-soluble metabolites are readily excreted by the kidneys into the urine. For example, preclinical studies with piperine in rats indicated that the kidney is the major route of excretion for its metabolites, with no metabolites being detected in the feces nih.gov. This suggests that for some piperidine derivatives, renal clearance is the primary elimination pathway.

Conversely, larger, more lipophilic compounds or those that undergo significant hepatic metabolism and biliary secretion are often eliminated in the feces. The drug loperamide (B1203769), which contains a piperidine moiety, is extensively metabolized by the liver and is primarily excreted through the feces (30-40%), with a smaller fraction eliminated in the urine (1%).

Given the structure of this compound, which is a relatively small molecule with a polar carboxylic acid group, it is anticipated that renal excretion would be a significant route of elimination, likely following some degree of metabolic conversion.

Table 2: General Elimination Characteristics of Piperidine Derivatives

Elimination RouteFactors Favoring this RouteExamples of Piperidine-Containing Compounds
Renal (Urine) Low molecular weight, high polarity, water-soluble metabolites.Piperine metabolites nih.gov
Fecal (Bile) High molecular weight, lipophilicity, extensive hepatic metabolism and biliary secretion.Loperamide

Vii. Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to forecast the binding mode of ligands within the active site of proteins, such as enzymes or receptors. nih.gov

Molecular docking simulations are instrumental in predicting how (S)-PIPERIDIN-3-YL-ACETIC ACID and its derivatives fit into the active sites of target enzymes and receptors. nih.gov As a GABA analogue, a primary target for such studies is the GABA receptor (GABAaR). researchgate.net Docking studies can elucidate the binding mode of GABA analogues at the α+β interface of the GABAaR. researchgate.net These simulations calculate a docking score or binding energy, which estimates the binding affinity between the ligand and the target. biointerfaceresearch.com For instance, studies on various GABA analogues have shown binding energies ranging from -41.20 to -38.57 kcal/mol, indicating a strong interaction with the receptor pocket. researchgate.net Similarly, docking of piperidine (B6355638) derivatives into the active site of enzymes like acetylcholinesterase or the proteasome helps in identifying the most stable binding conformations and predicting their inhibitory potential. nih.govscielo.br The results from these simulations guide the rational design of more potent and selective derivatives.

Table 1: Example Docking Scores and Binding Energies of Piperidine Derivatives and GABA Analogues Against Various Targets.
Compound/ClassTarget ProteinDocking Score / Binding Energy (kcal/mol)Computational Method
GABA AnaloguesGABAa Receptor-38.57 to -41.20cDocker
Piperineα-Glucosidase-5.8 to -7.6PyRx (AutoDock Vina)
Thiazolo[3,2-a]pyridine derivativesα-Amylase-7.43Molecular Docking
Piperidine CarboxamidesPlasmodium falciparum Proteasome β5Not SpecifiedCryo-EM Guided Modeling

The stability of a ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.org Docking algorithms are adept at identifying these crucial interactions between the ligand and the amino acid residues of the protein's active site. plos.org For a molecule like this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the piperidine ring can engage in hydrophobic and van der Waals interactions. mdpi.com Studies on related piperidine derivatives have demonstrated that hydrogen bonds with specific residues, such as Arg296 and Ser293 in butyrylcholinesterase, and π-π stacking or π-alkyl interactions with aromatic residues like Tyr341 and Trp286, are critical for binding. mdpi.com The analysis of these interactions provides a detailed molecular basis for the compound's activity and selectivity. plos.org

Table 2: Key Intermolecular Interactions Identified in Docking Studies of Piperidine-Containing Compounds.
Compound ClassTarget ProteinKey Interacting ResiduesInteraction Type
Piperidine HydrazinecarbothioamidesButyrylcholinesterase (BChE)Arg296, Ser293Conventional Hydrogen Bond
Piperidine HydrazinecarbothioamidesButyrylcholinesterase (BChE)Trp286, Tyr72π-Alkyl, π-π Stacking
4-amino substituted pyrimidinesc-Src and c-Abl kinasesNot SpecifiedHydrogen Bonding, Hydrophobic Interactions
Piperidine AlkaloidsAcetylcholinesterase (AChE)Trp84Hydrophobic Interaction

In cases where the precise binding site of a novel compound is unknown, molecular docking can be employed to scan the entire surface of a protein to identify potential druggable pockets. researchgate.net This approach is vital for target identification and understanding off-target effects. For derivatives of this compound, docking simulations can reveal previously untargeted binding sites or allosteric pockets on proteins of interest. nih.gov For example, studies on piperidine carboxamides identified a novel, previously untargeted region of the β5 active site in the Plasmodium falciparum proteasome, distant from the catalytic threonine. nih.gov Such findings are crucial for developing species-selective inhibitors and overcoming drug resistance. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Studies and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the conformational stability of the ligand within the binding pocket and to observe how the protein structure adapts to the presence of the ligand. nih.govrsc.org For the this compound-target complex, an MD simulation would reveal the stability of the crucial hydrogen bonds and hydrophobic contacts identified in docking. nih.gov By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to confirm the stability of the complex. nih.gov These simulations can also uncover conformational changes in the protein, such as the movement of flexible loops or flaps near the active site, which can be critical for ligand binding and dissociation. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. researchgate.net These methods are used to calculate a variety of electronic properties for this compound, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP map identifies the electrophilic and nucleophilic sites on the molecule, highlighting regions likely to be involved in intermolecular interactions like hydrogen bonding. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. These detailed electronic insights complement the classical force fields used in docking and MD simulations, providing a more profound understanding of the molecule's intrinsic properties that govern its biological activity. scilit.com

Table 3: Example Electronic Properties Calculated for Piperazine (B1678402)/Pyridine (B92270) Derivatives Using DFT.
CompoundMethodCalculated PropertyValue
1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrateDFT (B3LYP-D)Total Energy (in water)-30957 eV
1-phenylpiperazin-1,4-diium nitrate monohydrateDFT (B3LYP-D)Dipole Moment (gas)10.222 D
Various Pyridine DerivativesDFT (B3LYP/6-31G(d,p))HOMO-LUMO GapVariable based on substituents

Prediction of Biological Activity Spectra and Target Identification

In silico tools can predict the likely biological activities of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that compares a novel structure against a large database of known bioactive compounds to generate a probable activity spectrum. akosgmbh.denih.gov For this compound, a PASS analysis would produce a list of potential pharmacological effects (e.g., anti-inflammatory, CNS activity) and mechanisms of action, each with a corresponding probability of being active (Pa) and inactive (Pi). nih.govclinmedkaz.org This approach helps prioritize experimental testing and can suggest novel therapeutic applications for the compound. researchgate.net Similarly, tools like SwissTargetPrediction can identify the most probable protein targets for a given molecule by comparing it to a library of known ligands. clinmedkaz.org These predictive methods are valuable for hypothesis generation in the early stages of drug discovery. clinmedkaz.orgresearchgate.net

Table 4: Representative Predicted Biological Activities for Piperidine Derivatives using PASS.
Predicted Activity/MechanismProbability to be Active (Pa)Probability to be Inactive (Pi)
Membrane permeability inhibitor> 0.7< 0.1
Kinase Inhibitor> 0.6< 0.1
Anti-inflammatory> 0.5< 0.2
Analgesic> 0.5< 0.2
Note: This table presents hypothetical yet representative data based on published studies on related compounds. nih.govclinmedkaz.org

Utilization of Predictive Algorithms (e.g., PASS, SwissTargetPrediction)

Predictive algorithms are employed to forecast the biological activity spectrum of a chemical compound based on its structural formula. These tools compare the structure of a query molecule to a vast database of compounds with experimentally validated biological activities.

PASS (Prediction of Activity Spectra for Substances): The PASS online tool analyzes a molecule's structure to predict its likely pharmacological effects, mechanisms of action, and even specific toxicities. genexplain.combmc-rm.org The algorithm is based on structure-activity relationships derived from a large training set of known active substances. akosgmbh.de For a novel compound, PASS calculates the probability of it being active (Pa) or inactive (Pi) for hundreds of activity types. genexplain.com Activities with a Pa score higher than Pi are considered possible, allowing researchers to prioritize experimental testing. akosgmbh.de For piperidine derivatives, PASS has been used to predict effects on the central nervous system, such as neurotransmitter uptake inhibition. clinmedkaz.org

SwissTargetPrediction: This web server predicts the most probable protein targets of a small molecule. nih.govnih.gov The prediction is based on the principle of similarity: a bioactive molecule is likely to share protein targets with known active compounds that have a similar structure. swisstargetprediction.chswisstargetprediction.ch The tool utilizes a combination of 2D and 3D similarity measures to compare the query molecule against a database of over 370,000 active compounds with known targets. nih.govswisstargetprediction.ch The output is a ranked list of potential protein targets, which helps in understanding the molecular mechanisms of action and predicting potential off-target effects. swisstargetprediction.chexpasy.org

Characterization of Potential Pharmacological Activities

Based on its structural similarity to nipecotic acid, a known inhibitor of GABA transporter 1 (GAT1), the primary predicted pharmacological activity of this compound would likely revolve around the modulation of GABAergic neurotransmission. nih.govmdpi.com Computational tools would be used to refine and expand upon this hypothesis.

In silico predictions for piperidine-based compounds often suggest a wide range of potential activities. For instance, studies on various piperidine derivatives using tools like PASS have predicted activities including anti-parkinsonian effects, anti-dyskinetic activities, and inhibition of neurotransmitter uptake, all of which are relevant to central nervous system disorders. clinmedkaz.org A SwissTargetPrediction analysis would likely identify GATs as high-probability targets, but could also reveal potential interactions with other transporters, enzymes, or receptors, providing a broader view of the compound's polypharmacology.

Below is a hypothetical table illustrating the kind of output that would be generated by a PASS prediction for a compound like this compound, based on general predictions for similar structures.

Predicted ActivityPa (Probability to be Active)
GABA Uptake Inhibitor> 0.75
Neuromembrane permeability inhibitor> 0.70
Anticonvulsant> 0.60
Anxiolytic> 0.55
Neuroprotective> 0.50

Note: This table is illustrative and does not represent actual prediction data for this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET profiling is a critical step in early drug development, used to predict the pharmacokinetic and safety properties of a compound. frontiersin.orgresearchgate.net Various computational models and software (e.g., SwissADME, admetSAR, pkCSM) are used to estimate these properties. alliedacademies.orgnih.govmdpi.com This process helps to identify potential liabilities, such as poor absorption or high toxicity, allowing for structural modifications to improve the compound's profile before synthesis. mdpi.comnih.gov

For a molecule like this compound, key ADMET parameters would be evaluated:

Absorption: Predictions would include human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). As a zwitterionic molecule at physiological pH, similar to nipecotic acid, it might be predicted to have poor oral bioavailability and limited ability to cross the blood-brain barrier (BBB). nih.gov

Distribution: Parameters such as BBB permeability and plasma protein binding would be estimated.

Metabolism: The prediction would identify likely sites of metabolism and interactions with cytochrome P450 (CYP) enzymes. Inhibition of key CYP isoforms is a common cause of drug-drug interactions.

Excretion: The model would predict the primary route of elimination from the body.

Toxicity: Potential toxicities, such as mutagenicity (AMES test), carcinogenicity, and inhibition of the hERG potassium channel (a marker for cardiotoxicity), would be computationally assessed. alliedacademies.org

The results are often benchmarked against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an orally administered drug. phcogj.com

An example of a data table for an in silico ADMET prediction is provided below.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight143.18 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity)LowMay indicate poor membrane permeability
Topological Polar Surface Area (TPSA)HighMay indicate poor membrane permeability
Pharmacokinetics
GI AbsorptionLowPredicted poor absorption from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
P-gp SubstrateNoNot likely to be subject to efflux by P-gp
CYP (2D6) InhibitorNoLow risk of specific drug-drug interactions
Drug-Likeness
Lipinski's Rule Violations0 or 1Generally favorable drug-like properties
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Note: This table is illustrative, based on the known properties of similar GABA analogs, and does not represent actual prediction data for this compound.

Viii. Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a chiral compound like (S)-Piperidin-3-yl-acetic acid, both achiral and chiral chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity and concentration of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly common for this purpose.

The quantitative analysis of piperidine-containing compounds and related structures is well-established. nih.govnih.gov For instance, a simple and sensitive RP-HPLC method was developed for the determination of piperidine (B6355638), involving pre-column derivatization with 4-toluenesulfonyl chloride to introduce a chromophore, allowing for robust UV detection. nih.gov Such a strategy would be applicable to this compound, which lacks a strong native chromophore. The method demonstrated good linearity over a concentration range of 0.44-53.33 μg/mL with a high correlation coefficient (R² = 0.9996). nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.15 μg/mL and 0.44 μg/mL, respectively, indicating high sensitivity. nih.gov

The selection of the stationary phase, mobile phase composition, and detector are critical for method development. A typical setup for a related piperidine derivative involved an Inertsil C18 column with a mobile phase consisting of acidified water and acetonitrile, demonstrating the utility of standard reversed-phase conditions. nih.gov

Table 1: Example RP-HPLC Conditions for Analysis of a Piperidine Derivative This table illustrates typical parameters that could be adapted for this compound analysis, based on established methods for similar compounds.

ParameterCondition
Column Inertsil C18 (250 × 4.6 mm I.D.)
Mobile Phase Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, V/V)
Flow Rate 1.0 mL/min
Detection UV (Wavelength determined by derivatizing agent)
Derivatization Pre-column with 4-toluenesulfonyl chloride

Data sourced from Zhou et al., 2022. nih.gov

For a chiral molecule, confirming the enantiomeric purity and determining the enantiomeric excess (ee) is crucial. Chiral HPLC is the most powerful and widely employed analytical technique for resolving enantiomers. phenomenex.com This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The analysis of piperidine-based enantiomers often requires derivatization to introduce a chromophore for UV detection and to enhance interaction with the CSP. nih.govsigmaaldrich.com A validated method for estimating the enantiomeric impurity in piperidin-3-amine (B1201142) involved pre-column derivatization with para-toluenesulfonyl chloride (PTSC). nih.govsigmaaldrich.com The separation was achieved on a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol, and the enantiomers were well-resolved with a resolution factor greater than 4.0. nih.govsigmaaldrich.com This approach directly demonstrates a viable strategy for determining the enantiomeric purity of compounds structurally similar to this compound.

The selection of the chiral column is an empirical process, often guided by the structural class of the analyte. phenomenex.com Polysaccharide-based CSPs, such as those found in Chiralpak columns, are highly versatile and effective for a wide range of compounds. nih.gov

Table 2: Chiral HPLC Method Parameters for Piperidine Enantiomer Separation This table presents a validated method for a closely related compound, showcasing a potential approach for this compound.

ParameterCondition
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Derivatization Pre-column with para-toluenesulfonyl chloride (PTSC)
Resolution (Rs) > 4.0

Data sourced from Babu et al., 2014. nih.govsigmaaldrich.com

Gas Chromatography (GC) is a technique best suited for compounds that are volatile or can be made volatile through derivatization. researchgate.net Due to its zwitterionic nature and low volatility, direct analysis of this compound by GC is challenging. However, GC is an invaluable tool for analyzing volatile impurities that may be present from the synthesis process, such as residual piperidine.

Headspace GC (HS-GC) is a common technique for quantifying residual solvents and other volatile impurities in active pharmaceutical ingredients (APIs). google.comchromforum.org A method for determining piperidine impurity in a sample involves placing the sample in a headspace vial, adding an alkaline solution to ensure the piperidine is in its volatile free-base form, heating the vial, and then analyzing the vapor phase by GC. google.com This avoids injecting the non-volatile matrix onto the GC column. A flame ionization detector (FID) is typically used for this type of analysis. researchgate.netgoogle.com

While less common for this class of compounds, this compound could potentially be derivatized to form a more volatile ester (from the carboxylic acid) and/or acylated amine (from the piperidine nitrogen) to enable GC analysis, though LC-based methods are generally preferred.

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elucidating the structure of this compound and its metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a method of choice for detecting and identifying metabolites in complex biological samples. nih.govijpras.com LC separates the components of the mixture before they enter the mass spectrometer, reducing ion suppression and improving sensitivity. nih.gov

For analyzing piperidine-containing compounds, ESI in positive ion mode is often effective, as the piperidine nitrogen is readily protonated. rhhz.netresearchgate.net Tandem MS (MS/MS) provides structural information by fragmenting a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint that can be used to identify the compound and its metabolites. nih.govnih.gov This technique is highly sensitive and specific, making it ideal for trace analysis in matrices like plasma or tissue extracts. researchgate.net Modern triple quadrupole or high-resolution instruments like Q-TOF mass spectrometers are used for these applications. nih.gov

The carboxylic acid group is a prime target for derivatization. By attaching a tag with high proton affinity or a permanently charged group, the ionization efficiency in positive mode ESI-MS can be dramatically increased. nih.govnih.govdocumentsdelivered.com For example, using N-(4-aminophenyl)piperidine to derivatize carboxylic acids has been shown to increase sensitivity up to 20-fold in LC-MS analysis. researchgate.net Similarly, piperazine-based reagents have been used to derivatize carboxyl groups, leading to improved ionization efficiency. nih.govresearchgate.net This strategy converts the analyte into a more readily ionizable species, lowering detection limits and facilitating trace-level quantification. nih.gov A pyridinium (B92312) derivatization reagent has also been developed that improves reactivity toward carboxyl groups by employing a piperidine moiety as the reaction site, further enhancing ESI efficiency. nih.govresearchgate.net

Table 3: Derivatization Strategies to Enhance MS Detectability of Carboxylic Acids

Derivatization Reagent ClassTarget Functional GroupEffectReference
Piperidine-based tags Carboxylic AcidIncreases proton affinity, enhances positive-ion signal researchgate.netnih.govdocumentsdelivered.com
Piperazine-based reagents Carboxylic AcidImproves ionization efficiency nih.govresearchgate.net
Pyridinium reagents Carboxylic AcidImproves ESI efficiency via permanent charge and hydrophobicity nih.govresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques provide fundamental information regarding the molecular structure and functional groups of (S)-piperidine-3-yl-acetic acid. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are cornerstone methods for its characterization.

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of (S)-piperidine-3-yl-acetic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

The ¹H-NMR spectrum exhibits characteristic signals corresponding to the protons of the piperidine ring and the acetic acid side chain. The protons on the piperidine ring (positions 2, 4, 5, and 6) typically appear as complex multiplets in the upfield region (approximately 1.5-3.5 ppm) due to spin-spin coupling. The proton at the chiral center (position 3) and the methylene (B1212753) protons of the acetic acid group also resonate in this region, often overlapping with the other ring protons. The N-H proton of the secondary amine gives rise to a broad signal that can vary in chemical shift depending on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >170 ppm). The carbons of the piperidine ring and the methylene carbon of the side chain resonate in the aliphatic region of the spectrum (approximately 20-60 ppm).

Table 1: Typical NMR Spectroscopic Data for the this compound Skeleton Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

¹H-NMR Data
Protons Chemical Shift (δ) ppm (Typical Range) Multiplicity
Piperidine Ring CH₂ (positions 4, 5) 1.50 - 1.90 Multiplet
Piperidine Ring CH (position 3) 2.00 - 2.50 Multiplet
Acetic Acid CH₂ 2.20 - 2.50 Doublet or Multiplet
Piperidine Ring CH₂ (positions 2, 6) 2.80 - 3.50 Multiplet
Amine NH 1.50 - 3.00 (variable) Broad Singlet

¹³C-NMR Data

Carbon Atom Chemical Shift (δ) ppm (Typical Range)
Piperidine Ring C-5 24 - 26
Piperidine Ring C-4 29 - 32
Piperidine Ring C-3 35 - 38
Acetic Acid CH₂ 40 - 43
Piperidine Ring C-2 45 - 48
Piperidine Ring C-6 46 - 49

FTIR spectroscopy is utilized to identify the functional groups present in (S)-piperidine-3-yl-acetic acid by measuring the absorption of infrared radiation. The spectrum is characterized by several key absorption bands. A very broad band is typically observed in the 2500–3300 cm⁻¹ region, which corresponds to the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak around 1700–1730 cm⁻¹. The N-H stretching vibration of the secondary amine appears in the 3300–3500 cm⁻¹ range, which can sometimes be obscured by the broad O-H band. Other characteristic peaks include C-H stretching vibrations just below 3000 cm⁻¹ and an N-H bending vibration around 1500-1650 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (very broad)
N-H (Amine)Stretching3300 - 3500 (moderate, can be broad)
C-H (Aliphatic)Stretching2850 - 3000 (strong)
C=O (Carboxylic Acid)Stretching1700 - 1730 (strong, sharp)
N-H (Amine)Bending1500 - 1650 (moderate)
C-O (Carboxylic Acid)Stretching1210 - 1320 (strong)

Derivatization Strategies for Enhanced Detection in Bioanalysis

In bioanalysis, the detection and quantification of small, polar molecules like (S)-piperidine-3-yl-acetic acid can be challenging due to their low concentrations and lack of inherent properties suitable for sensitive detection methods like UV-Vis or fluorescence. myfoodresearch.comnih.gov Chemical derivatization is a crucial pre-analytical step to covalently attach a tag to the molecule, thereby improving its detectability and chromatographic behavior. springernature.comcreative-proteomics.com

To enable sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the secondary amine of the piperidine ring. myfoodresearch.com

Chromophoric Derivatization : Reagents such as dabsyl chloride or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) react with the amine group to form a stable, colored derivative. springernature.com This allows for quantification using a standard UV-Vis detector at a wavelength where the derivative exhibits maximum absorbance, significantly enhancing sensitivity compared to the underivatized molecule.

Fluorophoric Derivatization : For even higher sensitivity, fluorescent tags are employed. Reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to produce highly fluorescent derivatives. creative-proteomics.com These derivatives can be detected at picomolar or even femtomolar concentrations using a fluorescence detector, which is essential for analyzing samples with trace amounts of the analyte. creative-proteomics.comnih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of modern bioanalysis. The sensitivity of MS detection is directly related to the ionization efficiency of the analyte. acs.orgresearchgate.net Derivatization can be employed to enhance the formation of gas-phase ions from (S)-piperidine-3-yl-acetic acid in the MS source, typically an electrospray ionization (ESI) source.

Strategies to improve ionization efficiency often focus on introducing moieties that are easily protonated or possess high surface activity. acs.orgnih.gov

Introduction of Permanent Charges : Attaching a tag that contains a quaternary ammonium (B1175870) group introduces a permanent positive charge to the molecule. This pre-charged derivative ionizes with high efficiency in positive-ion ESI-MS, leading to a substantial increase in signal intensity.

Increasing Proton Affinity and Surface Activity : Derivatizing the carboxylic acid group with a tag that has a high proton affinity, such as N-(4-aminophenyl)piperidine, can significantly improve detection in positive ionization mode. nih.govrowan.edu This strategy converts the acidic molecule into a basic derivative that is readily protonated. Furthermore, attaching tags with hydrophobic alkyl chains can increase the derivative's affinity for the surface of ESI droplets, which has been shown to enhance ionization efficiency and, consequently, detection sensitivity. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and stereochemical integrity of (S)-Piperidin-3-yl-acetic acid?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Validate purity thresholds ≥95% using area normalization .
  • Stereochemical Verification : Employ chiral HPLC or polarimetry. Compare retention times/optical rotation with a certified (S)-enantiomer reference standard. Nuclear Overhauser Effect (NOE) NMR can confirm spatial arrangement .
  • Impurity Profiling : LC-MS in positive ion mode to detect trace byproducts (e.g., racemization products or residual solvents) .

Q. How should researchers handle and store this compound to minimize degradation?

  • Methodological Answer :

  • Handling : Use nitrile gloves and eye protection. Avoid inhalation of dust; work in a fume hood with local exhaust ventilation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Monitor for hygroscopicity; pre-dry vials if lyophilized .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition .

Q. What experimental protocols are suitable for assessing the solubility of this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility Screening : Use the shake-flask method. Prepare saturated solutions in PBS (pH 7.4), DMSO, ethanol, and acetonitrile. Filter (0.22 µm) and quantify dissolved compound via UV spectrophotometry (calibration curve required) .
  • pH-Dependent Solubility : Titrate from pH 2–10 using HCl/NaOH. Measure solubility at each pH and correlate with pKa values (predicted via computational tools like MarvinSketch) .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis impact bioassay reproducibility, and what mitigations are recommended?

  • Methodological Answer :

  • Root Causes : Variability arises from differences in salt content (e.g., TFA counterions), residual solvents, or enantiomeric excess. For example, TFA >1% can inhibit cell-based assays .
  • Mitigation Strategies :
  • QC Protocols : Request peptide content analysis (gravimetry) and Karl Fischer titration for water content .
  • Standardization : Pre-treat batches with ion-exchange resins (e.g., Dowex) to remove TFA. Validate via ion chromatography .
  • Bioassay Controls : Include internal reference compounds in each assay plate to normalize inter-batch variability .

Q. What computational and experimental approaches are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Computational Modeling :
  • Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) using the (S)-enantiomer’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • Generate QSAR models using descriptors like logP, H-bond acceptors, and polar surface area .
  • Experimental Validation :
  • Synthesize derivatives with systematic substitutions (e.g., methyl, halogen groups). Test in vitro binding affinity (SPR or radioligand assays) and correlate with computational predictions .

Q. How should researchers resolve contradictions in published data on the metabolic stability of this compound?

  • Methodological Answer :

  • Hypothesis Testing :
  • Variable Identification : Assess differences in assay conditions (e.g., liver microsome species, incubation time). Rat vs. human microsomes may yield divergent CYP450 metabolism profiles .
  • Replication Studies : Repeat key experiments under standardized conditions (e.g., 1 µM compound, 37°C, 60-min incubation). Use LC-MS/MS to quantify parent compound and metabolites .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects model) to aggregate data from multiple studies, weighting for sample size and methodological rigor .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Apply the Hill equation: Y=Bottom+TopBottom1+10(logEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC50} - X) \cdot \text{HillSlope}}} .
  • Error Handling : Report 95% confidence intervals for EC50. Use bootstrap resampling (n=1000) if data is non-normal .
  • Reproducibility : Include triplicate measurements and negative controls (e.g., vehicle-treated samples) in all assays .

Q. How can researchers integrate heterogeneous data (e.g., in vitro, in silico) to build a cohesive mechanistic model for this compound?

  • Methodological Answer :

  • Data Triangulation : Combine molecular dynamics simulations (NAMD/GROMACS), in vitro binding data, and pharmacokinetic profiles using Bayesian networks .
  • Validation : Test model predictions via mutagenesis (e.g., alanine scanning of key receptor residues) or isotopic tracing (e.g., 13C-labeled compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.